

# Spectroscopic Profile of Chloro(chloromethyl)dimethylsilane: A Technical Guide

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## Compound of Interest

**Compound Name:** Chloro(chloromethyl)dimethylsilane  
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An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the key spectroscopic data for the organosilicon compound, **chloro(chloromethyl)dimethylsilane** (CAS No. 1719-57-9). The information presented herein is intended to support research and development activities by offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **chloro(chloromethyl)dimethylsilane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR

| Solvent           | Chemical Shift ( $\delta$ ) of -CH <sub>3</sub> (ppm) | Chemical Shift ( $\delta$ ) of -CH <sub>2</sub> Cl (ppm) |
|-------------------|---|--|
| CCl <sub>4</sub>  | 0.550   | 2.892[1]   |
| CDCl <sub>3</sub> | 0.548   | 2.948[1]   |

### <sup>13</sup>C NMR

While specific peak data is not readily available in the searched literature, typical chemical shifts for similar structures suggest the methyl carbons would appear significantly upfield from the chloromethyl carbon.

## Infrared (IR) Spectroscopy

Detailed peak assignments for the infrared spectrum of **chloro(chloromethyl)dimethylsilane** are not explicitly available in the reviewed sources. However, characteristic absorption bands for similar organosilicon compounds can be expected.

## Mass Spectrometry (MS)

The mass spectrum of **chloro(chloromethyl)dimethylsilane** is characterized by a distinct fragmentation pattern obtained through electron ionization (EI). The major fragments observed are detailed below.

| m/z | Relative Intensity (%) | Proposed Fragment                                   |
|-----|------------------------|---|
| 127 | ~60                    | [M-CH <sub>3</sub> ] <sup>+</sup>                   |
| 93  | 100                    | [Si(CH <sub>3</sub> ) <sub>2</sub> Cl] <sup>+</sup> |
| 63  | ~30                    | [Si(CH <sub>3</sub> ) <sub>2</sub> H] <sup>+</sup>  |
| 49  | ~20                    | [CH <sub>2</sub> Cl] <sup>+</sup>                   |

## Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are not fully available in the public domain. However, based on common practices for the analysis of

organosilicon compounds, the following methodologies are proposed.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **chloro(chloromethyl)dimethylsilane** (approximately 5-10 mg) is prepared in the desired deuterated solvent (e.g.,  $\text{CCl}_4$  or  $\text{CDCl}_3$ , 0.5-0.7 mL) within a 5 mm NMR tube.

Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz for  $^1\text{H}$  nuclei is utilized.

Data Acquisition: The spectrum is acquired at room temperature. A sufficient number of scans are averaged to obtain a high signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Infrared (IR) Spectroscopy

Sample Preparation: As **chloro(chloromethyl)dimethylsilane** is a liquid at room temperature, the IR spectrum can be obtained directly from a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for data acquisition.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean plates is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

## Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct injection. Electron ionization (EI) is employed as the ionization source, typically operating at 70 eV.

Instrumentation: A quadrupole or time-of-flight mass analyzer is commonly used for fragment separation.

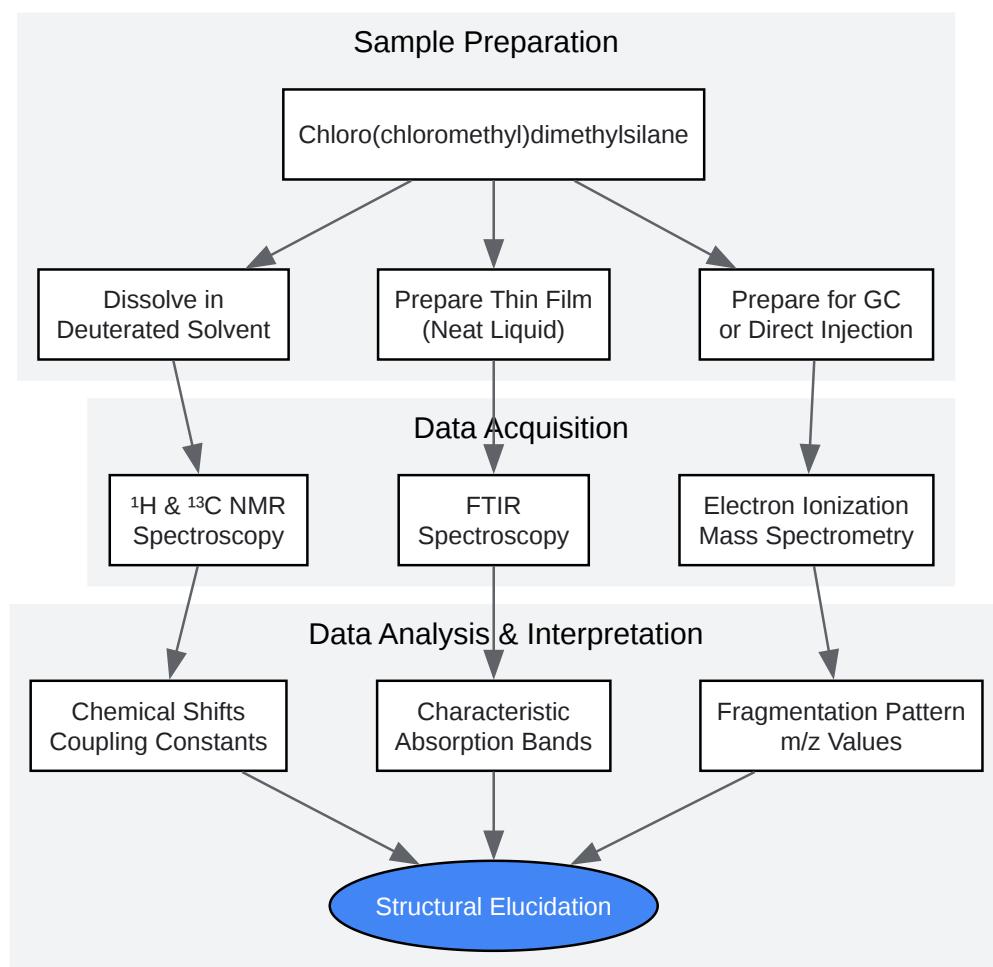
Data Acquisition: The mass spectrum is recorded over a mass-to-charge ( $m/z$ ) range of approximately 10-200 amu. The resulting spectrum displays the relative abundance of the

parent ion and its various fragments.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **chloro(chloromethyl)dimethylsilane**, from sample preparation to data interpretation.

Workflow for Spectroscopic Analysis of Chloro(chloromethyl)dimethylsilane



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## Workflow for Spectroscopic Analysis

This comprehensive guide provides a foundational understanding of the spectroscopic properties of **chloro(chloromethyl)dimethylsilane**. The data and protocols presented are intended to facilitate further research and application of this compound in various scientific and industrial fields.

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## References

- 1. Chloro(chloromethyl)dimethylsilane(1719-57-9) 1H NMR spectrum [chemicalbook.com]
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